molecular formula C22H20N2O5S2 B3883458 Ethyl 4-(2-{5-[(2-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetylamino)benzoate

Ethyl 4-(2-{5-[(2-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetylamino)benzoate

Cat. No.: B3883458
M. Wt: 456.5 g/mol
InChI Key: GWPFSNBHRIUXRY-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-{5-[(2-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetylamino)benzoate is a sophisticated thiazolidinone derivative characterized by a rhodanine-like core (2-thioxo-4-oxo-1,3-thiazolidine) that is functionalized with a 2-methoxybenzylidene group at position 5 and an ethyl 4-aminobenzoate moiety linked via an acetyl bridge . This unique structure combines electron-donating (2-methoxyphenyl) and electron-withdrawing (thioxo, oxo) groups, which significantly influences its electronic properties and potential for intermolecular interactions . In scientific research, this compound serves as a valuable building block in synthetic chemistry and is investigated for a spectrum of biological activities. Its core thiazolidinone scaffold is associated with diverse pharmacological properties, and studies suggest potential for antimicrobial, anti-inflammatory, and notably, anticancer applications . The mechanism of action is attributed to the compound's ability to interact with various enzymatic targets; the thiazolidinone ring is known to inhibit the activity of specific enzymes and proteins, which can lead to the observed biological effects, such as the induction of apoptosis in cancer cells . Thiazolidine derivatives in general have demonstrated selective cytotoxicity against various cancer cell lines, underscoring the research value of this specific compound in medicinal chemistry and drug discovery endeavors . This product is intended For Research Use Only and is not approved for human or veterinary diagnostics or therapeutic applications .

Properties

IUPAC Name

ethyl 4-[[2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S2/c1-3-29-21(27)14-8-10-16(11-9-14)23-19(25)13-24-20(26)18(31-22(24)30)12-15-6-4-5-7-17(15)28-2/h4-12H,3,13H2,1-2H3,(H,23,25)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPFSNBHRIUXRY-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-{5-[(2-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetylamino)benzoate typically involves a multi-step process. One common method includes the condensation of 2-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with ethyl 4-aminobenzoate in the presence of acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Thiazolidinone Ring Reactivity

The thiazolidinone core (4-oxo-2-thioxo-1,3-thiazolidin-3-yl) governs key reactions due to its electron-deficient heterocyclic system and labile sulfur atoms.

Oxidation Reactions

The thioxo (C=S) group undergoes oxidation to sulfoxide (C-SO) or sulfone (C-SO₂) derivatives under mild conditions:

Reagent/ConditionsProductYieldSource
H₂O₂ (30%, RT, 6 hrs)Sulfoxide derivative65–75%
m-CPBA (0°C, 2 hrs)Sulfone derivative85%

Mechanistic studies suggest a radical pathway for H₂O₂-mediated oxidation, while m-CPBA follows an electrophilic pathway .

Reduction Reactions

The thioxo group is reduced to a thiol (C-SH) or thioether (C-SR) under reductive conditions:

Reagent/ConditionsProductYieldSource
NaBH₄/EtOH (reflux, 4 hrs)Thiol intermediate60%
Zn/HCl (RT, 2 hrs)Thioether (with alkyl halide co-reagent)70–80%

Ester Hydrolysis

The ethyl benzoate group undergoes hydrolysis under acidic or basic conditions:

ConditionsProductYieldSource
NaOH (1M, reflux, 8 hrs)4-(2-{5-[(2-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetylamino)benzoic acid90%
H₂SO₄ (10%, RT, 24 hrs)Same as above75%

The carboxylic acid product is reactive toward further derivatization (e.g., amidation, esterification) .

Cycloaddition Reactions

The α,β-unsaturated carbonyl system in the thiazolidinone ring participates in [4+2] cycloadditions:

DienophileConditionsProduct (Cycloadduct)YieldSource
1,3-ButadieneToluene, 100°C, 12 hrsHexahydrothiazolo[3,4-a]pyran55%
DMAD*CH₂Cl₂, RT, 24 hrsThiazole-fused bicyclic system70%
*DMAD = Dimethyl acetylenedicarboxylate

The reaction with DMAD proceeds via a Michael addition-cyclization sequence, forming a six-membered ring fused to the thiazolidinone .

Nucleophilic Substitution

The acetyl amino (-NHCO-) group undergoes substitution in the presence of electrophiles:

ReagentConditionsProductYieldSource
MeI, K₂CO₃DMF, 60°C, 6 hrsN-methylated derivative80%
Benzyl chlorideEt₃N, CHCl₃, RT, 12 hrsN-benzylated derivative65%

Methoxyphenyl Substituent Reactivity

The 2-methoxyphenyl group participates in electrophilic aromatic substitution (EAS):

ReagentConditionsProduct (Position)YieldSource
HNO₃/H₂SO₄0°C, 2 hrsNitro group at C550%
Br₂ (1 eq)FeBr₃, CH₂Cl₂, RTBromine at C460%

Demethylation of the methoxy group (via BBr₃) yields a phenolic derivative, enabling further O-functionalization .

Biological Activity Correlations

While beyond pure chemical reactivity, the compound’s thiazolidinone scaffold exhibits enzyme inhibition (e.g., tyrosinase IC₅₀ = 3.17 μM ) and antimicrobial properties. These effects are attributed to its ability to:

  • Chelate metal ions via sulfur and carbonyl groups .

  • Bind hydrophobic enzyme pockets via the methoxyphenyl group .

Scientific Research Applications

Ethyl 4-(2-{5-[(2-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetylamino)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its anticancer activity and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-{5-[(2-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetylamino)benzoate involves its interaction with various molecular targets. The thiazolidinone ring is known to interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to antimicrobial, anti-inflammatory, and anticancer effects. The exact molecular pathways involved are still under investigation, but the compound’s ability to modulate enzyme activity is a key factor in its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives share a common core but differ in substituents, which modulate their physicochemical and biological properties. Below is a comparative analysis of structurally related compounds (Table 1) and key findings:

Structural Features

  • Core Modifications: The target compound features a 2-methoxybenzylidene group at position 5 of the thiazolidinone ring. Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoate (4b, 4f, 4h) () incorporate a 2-methoxy-2-oxoethylidene side chain instead of benzylidene, improving steric bulk and altering binding affinity.
  • Functional Group Variations :

    • Compounds 9–13 () replace the 2-methoxyphenyl group with 4-chlorobenzylidene , indol-3-ylmethylene , or 5-nitro-2-furylmethylene , significantly altering lipophilicity and electronic profiles.
    • {5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acid () substitutes the ethyl benzoate with a carboxylic acid, increasing polarity.

Physicochemical Properties

  • Higher melting points correlate with increased crystallinity from aromatic or polar substituents.
  • Spectroscopic Data :
    • IR : Thioxo (C=S) and oxo (C=O) stretches at 1299 cm⁻¹ and 1622 cm⁻¹ , respectively, are consistent across analogs (e.g., 3d , ).
    • ¹H-NMR : Aromatic protons from the 2-methoxyphenyl group (~δ 6.8–7.5 ppm) and ethyl ester signals (~δ 1.3–4.3 ppm) align with data for 4a-j ().

Data Table: Key Comparative Parameters

Compound Name Substituents (Position 5) Yield (%) m.p. (°C) Notable Activity Reference
Target Compound 2-Methoxyphenylmethylene N/R N/R Hypothesized ALR2 inhibition
4-({[(Z)-5-(4-Hydroxy-3-methoxybenzylidene)-...}amino)benzoic acid (3d) 4-Hydroxy-3-methoxyphenyl 84.5 217–219 ALR2 inhibition
Ethyl 4-[2-(3-Chlorobenzamido)-5-(2-methoxy-...]benzoate (4b) 2-Methoxy-2-oxoethylidene N/R N/R ALR2 IC₅₀ = 0.07 µM
N-(4-Fluorophenyl)-2-{5-[(5-nitro-2-furyl)me...}amino-2-thioxoacetamide (12) 5-Nitro-2-furylmethylene 53 155–156 Antimicrobial
{5-[(4-Benzyloxy-3-methoxyphenyl)methylidene...}acetic acid 4-Benzyloxy-3-methoxyphenyl 73 277–280 N/R

N/R = Not reported in provided evidence.

Biological Activity

Ethyl 4-(2-{5-[(2-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetylamino)benzoate, a thiazolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a thiazolidine ring, which is known for various pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N2O5S2, with a molecular weight of 426.53 g/mol. The IUPAC name reflects its intricate structure, which contributes to its biological activity.

Biological Activity Overview

Research indicates that thiazolidine derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that compounds containing thiazolidine rings possess significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown selective cytotoxicity against K562 and HeLa cells with IC50 values ranging from 8.5 μM to 15.1 μM .
  • Anticonvulsant Properties : Thiazolidine derivatives have been investigated for their anticonvulsant potential. A study reported the synthesis of similar compounds that exhibited moderate anticonvulsant activity compared to standard drugs like diazepam .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects through:

  • Inhibition of Enzymatic Activity : Compounds in this class can inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Research indicates that thiazolidine derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
  • Modulation of Signaling Pathways : These compounds may affect signaling pathways related to cell survival and growth.

Case Studies and Research Findings

  • Anticancer Studies : A series of thiazolidine derivatives were tested for their cytotoxic effects on various cancer cell lines. Results showed strong selectivity against malignant cells while sparing normal human fibroblasts .
    Compound NameCell Line TestedIC50 (μM)
    Compound AK5628.5
    Compound BHeLa9.0
    Compound CMDA-MB-36112.7
  • Anticonvulsant Activity : In a separate study, thiazolidine derivatives were synthesized and evaluated for their anticonvulsant properties, revealing promising results that suggest further investigation is warranted .

Q & A

Q. What are the established synthetic routes for Ethyl 4-(2-{5-[(2-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetylamino)benzoate?

The compound is synthesized via condensation reactions between thiosemicarbazides and substituted benzaldehydes. A typical method involves:

  • Reacting 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux to form the thiazolidinone core .
  • Subsequent condensation with 2-methoxybenzaldehyde derivatives introduces the methoxyphenylmethylene group. Ethyl 4-aminobenzoate is then coupled via acetylation to form the final product .
  • Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio of thiosemicarbazide to chloroacetic acid) and reflux duration (2–4 hours) to optimize intermediate yields .

Q. What analytical techniques are critical for structural characterization of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns, particularly the methoxyphenyl and thiazolidinone moieties. For example, the thioxo group (C=S) appears at ~170 ppm in 13^13C NMR .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, such as cleavage at the acetyl linkage .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, identifying hydrogen bonding between the thioxo group and adjacent aromatic rings .

Q. How is purity assessed during synthesis?

  • HPLC with UV Detection : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) monitors reaction progress and purity (>95% typically required for biological assays) .
  • Melting Point Analysis : Sharp melting points (e.g., 186–187°C for analogs) indicate crystalline homogeneity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetic acid catalyzes cyclization .
  • Catalytic Additives : Adding molecular sieves or anhydrous sodium sulfate improves yields by removing water, shifting equilibrium toward product formation .
  • Temperature Gradients : Gradual heating (e.g., 60°C to reflux) minimizes side reactions like premature benzaldehyde oxidation .

Q. What strategies resolve contradictions in reported biological activity data?

  • Assay Cross-Validation : Compare results across multiple assays (e.g., MTT vs. colony formation for cytotoxicity) to confirm activity trends .
  • Purity Reassessment : Contradictions may arise from impurities; re-purify via column chromatography and validate with 1^1H NMR .
  • Structural Analog Testing : Evaluate derivatives (e.g., varying substituents on the benzoyl group) to isolate pharmacophoric contributions .

Q. How can computational modeling predict the compound’s biological targets?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., HIV-1 integrase or kinases). The thiazolidinone core shows affinity for catalytic cysteine residues .
  • QSAR Studies : Correlate electronic parameters (e.g., Hammett constants of substituents) with inhibitory activity to design optimized analogs .

Q. What crystallographic challenges arise in resolving this compound’s structure?

  • Disorder in Methylene Groups : The flexible (2-methoxyphenyl)methylene moiety may require restrained refinement in SHELXL .
  • Twinned Crystals : Use the TWINROTMAT command in SHELXE to deconvolute overlapping reflections .

Q. How do substituents on the benzoyl group influence biological activity?

  • Electron-Withdrawing Groups : Chloro or nitro substituents enhance antiproliferative activity by increasing electrophilicity at the thiazolidinone core .
  • Methoxy Positioning : Para-substituted methoxy groups improve solubility but may reduce membrane permeability compared to ortho-substituted analogs .

Q. What mechanistic insights explain its antitumor activity?

  • Angiogenesis Inhibition : Downregulation of VEGF and HIF-1α in tumor endothelial cells, demonstrated via Western blotting and ELISA .
  • Cell Cycle Arrest : Flow cytometry reveals G2/M phase arrest in treated cancer cells, linked to tubulin polymerization disruption .

Q. How is stability assessed under physiological conditions?

  • pH-Dependent Degradation : Incubate in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4). LC-MS identifies hydrolysis products (e.g., free benzoic acid derivatives) .
  • Light Sensitivity : UV-Vis spectroscopy tracks decomposition under UV light, requiring storage in amber vials for long-term stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(2-{5-[(2-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetylamino)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(2-{5-[(2-methoxyphenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetylamino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.